1-[1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-[1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C13H14FNO3. It is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a pyrrolidine ring with a carboxylic acid and ketone functional groups.
Preparation Methods
The synthesis of 1-[1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-fluorophenylacetic acid and pyrrolidine.
Formation of Intermediate: The 4-fluorophenylacetic acid undergoes a Friedel-Crafts acylation reaction to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization with pyrrolidine under acidic conditions to form the pyrrolidine ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-[1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to specific targets, while the pyrrolidine ring provides structural stability. The carboxylic acid and ketone functional groups are involved in hydrogen bonding and electrostatic interactions, contributing to its overall activity .
Comparison with Similar Compounds
1-[1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with similar compounds such as:
1-(4-Fluorophenyl)ethanol: This compound lacks the pyrrolidine ring and has different chemical properties and applications.
4-Fluorophenylacetic acid: This compound is a precursor in the synthesis of this compound and has distinct reactivity.
1-(4-Fluorophenyl)pyrrolidine: This compound has a similar structure but lacks the carboxylic acid and ketone functional groups, resulting in different chemical behavior.
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-8(9-2-4-11(14)5-3-9)15-7-10(13(17)18)6-12(15)16/h2-5,8,10H,6-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAZNJDTYKKTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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